molecular formula C16H30N2O3S B6765472 N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B6765472
M. Wt: 330.5 g/mol
InChI Key: LFWNQHTWGMKDIR-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide is a complex organic compound featuring a piperidine ring, a butanamide group, and a dioxothiane moiety

Properties

IUPAC Name

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-13(2)15(18-9-5-3-6-10-18)16(19)17-12-14-8-4-7-11-22(14,20)21/h13-15H,3-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWNQHTWGMKDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCS1(=O)=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxothiane moiety, followed by its attachment to a piperidine ring. The final step involves the formation of the butanamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The dioxothiane moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine ring allows for substitution reactions, introducing different substituents to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[(1,1-dioxothian-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dioxothiane moiety, in particular, provides unique reactivity and potential for diverse applications.

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